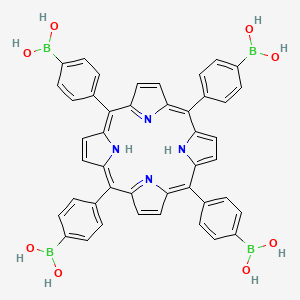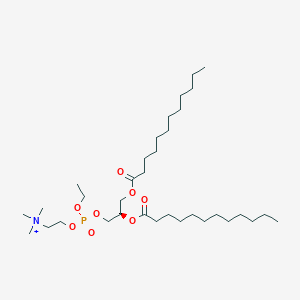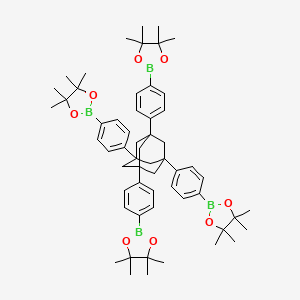
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-AHPC-Me TFA, also known as (S,R,S)-N-(2-(2-(2,6-dioxo-3,3-dimethylpiperidin-1-yl)acetamido)ethyl)-4-(4-(trifluoromethyl)phenyl)butanamide trifluoroacetate, is a compound used in various scientific research applications. It is a derivative of the von Hippel-Lindau (VHL) ligand and is often used in the recruitment of the VHL protein for targeted protein degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-Me TFA involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the final trifluoroacetate salt formation. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-Me TFA follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-AHPC-Me TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(S,R,S)-AHPC-Me TFA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeted protein degradation therapies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S,R,S)-AHPC-Me TFA involves the recruitment of the VHL protein, which is part of the ubiquitin-proteasome system. The compound binds to the VHL protein, facilitating the ubiquitination and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and has significant implications for therapeutic applications.
Comparación Con Compuestos Similares
(S,R,S)-AHPC-Me TFA is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other VHL ligands and derivatives, such as:
(S,R,S)-AHPC: A closely related compound with similar applications.
VH032: Another VHL ligand used in targeted protein degradation.
PROTACs: A broader class of compounds that utilize the VHL protein for targeted protein degradation.
The uniqueness of (S,R,S)-AHPC-Me TFA lies in its specific trifluoromethyl group and trifluoroacetate salt form, which confer distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C25H33F3N4O5S |
|---|---|
Peso molecular |
558.6 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H32N4O3S.C2HF3O2/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;3-2(4,5)1(6)7/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);(H,6,7)/t13-,17+,18-,20+;/m0./s1 |
Clave InChI |
OTDPXXFYWRGIIQ-QDVBFIRISA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)


![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)




![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)
![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
